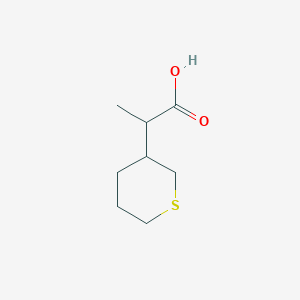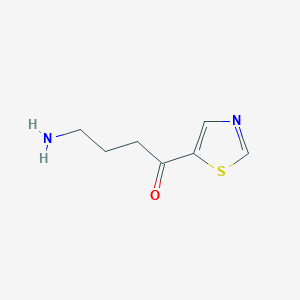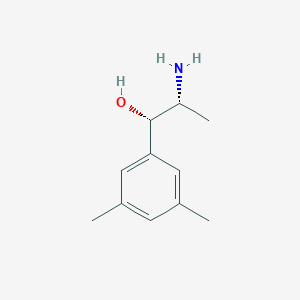
trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a benzyl group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+2-methylpyrrolidine→trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzyl group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled inhibition of enzyme function. The benzyl group provides additional stability and specificity to the compound’s interaction with its molecular targets .
Comparación Con Compuestos Similares
- cis-Benzyl(2-methylpyrrolidin-3-yl)carbamate
- trans-Benzyl(4-methylpyrrolidin-3-yl)carbamate
- cis-Benzyl(4-methylpyrrolidin-3-yl)carbamate
Comparison:
- Structural Differences: The main difference between these compounds lies in the position and configuration of the methyl and benzyl groups on the pyrrolidine ring.
- Reactivity: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate exhibits unique reactivity due to its trans configuration, which can influence its interaction with reagents and molecular targets.
- Applications: While all these compounds can be used as protecting groups for amines, trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is particularly favored for its stability and ease of removal under mild conditions .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl N-[(2R,3S)-2-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
Clave InChI |
PQSRFRVGNIGAPY-PWSUYJOCSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)



![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)
![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)


![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)

